n,n'-Dimethylbenzidine

Overview

Description

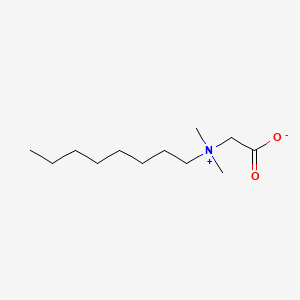

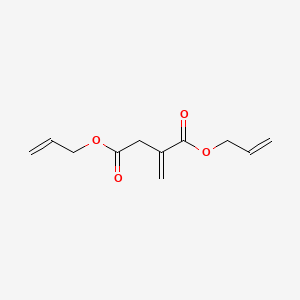

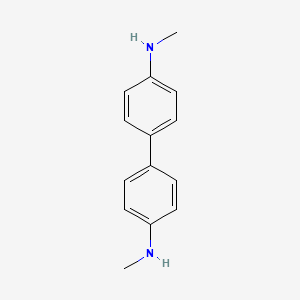

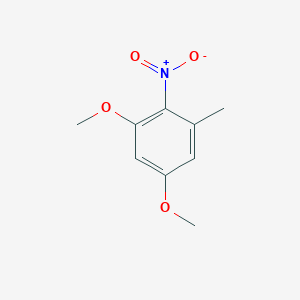

N,N’-Dimethylbenzidine (also known as 4,4’-dimethylbenzidine or DMB ) is an organic compound with the chemical formula C14H16N2 . It belongs to the class of aromatic diamines and plays a crucial role in various applications, including organic electronics and materials science .

Synthesis Analysis

The synthesis of N,N’-Dimethylbenzidine involves the condensation of o-tolidine (3,3’-dimethylbenzidine) with an aldehyde or ketone. The reaction typically occurs under acidic conditions, leading to the formation of the desired product. Various synthetic routes exist, and researchers have explored different methods to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of N,N’-Dimethylbenzidine consists of two benzene rings connected by a central nitrogen atom. The dimethyl substituents are positioned ortho to each other on the benzene rings. The planar nature of the molecule allows for efficient π–π stacking interactions in solid-state structures .

Chemical Reactions Analysis

N,N’-Dimethylbenzidine serves as a versatile building block for the synthesis of various heterocyclic compounds. Researchers have explored its reactivity in the context of acyclic, carbocyclic, and fused heterocycles. Notably, these derivatives exhibit biological activity and have potential applications in drug discovery .

Physical And Chemical Properties Analysis

Scientific Research Applications

Industrial and Diagnostic Applications

N,N'-Dimethylbenzidine (DMB), primarily used in its dihydrochloride salt form, finds application in the production of azopigments, polyurethane elastomers, and plastics for coating. It also has utility in diagnostic tests in laboratories, particularly due to its color-changing properties when oxidized, making it useful in various analytical chemistry applications (Bruchajzer & Frydrych, 2018).

Toxicology Studies

Extensive toxicological research has been conducted on DMB, mainly due to concerns regarding its potential carcinogenicity. A study conducted by the National Toxicology Program as part of their Benzidine Dye Initiative evaluated the carcinogenic and toxicological properties of DMB dihydrochloride. This initiative aimed to understand the health risks associated with exposure to benzidine-congener-derived dyes, such as DMB dihydrochloride. The findings contribute significantly to understanding the health risks and regulatory considerations for DMB (Morgan et al., 1994).

Spectroelectrochemical Studies

DMB has been studied in the field of electrochemistry. Spectroelectrochemical methods, including in-situ Fourier Transform Infrared (FTIR) and Differential Electrochemical Mass Spectroscopy (DEMS), were used to study the electrochemical oxidation of DMB. This research is essential for understanding the redox behavior and degradation of DMB, which is relevant for its applications in industrial processes and its environmental impact (Planes et al., 2014).

Chemical Reactivity Studies

Studies on the reactivity of DMB, particularly its radical cation form, have been conducted to understand its behavior in various chemical processes. This research is important for applications where DMB undergoes oxidation or interacts with other chemicals, providing insight into its stability and reactivity under different conditions (Kirchgessner et al., 2006).

Future Directions

properties

IUPAC Name |

N-methyl-4-[4-(methylamino)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGQWILNAAODRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC=C(C=C2)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950837 | |

| Record name | N~4~,N~4'~-Dimethyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2810-74-4 | |

| Record name | N,N′-Dimethylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2810-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC86613 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~4~,N~4'~-Dimethyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester](/img/structure/B3050634.png)

![[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3050642.png)